Daumone

Description

Properties

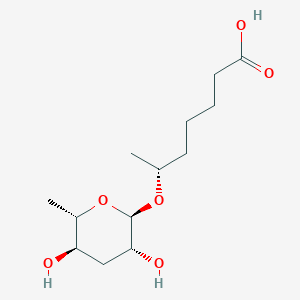

Molecular Formula |

C13H24O6 |

|---|---|

Molecular Weight |

276.33 g/mol |

IUPAC Name |

(6R)-6-[(2R,3R,5R,6S)-3,5-dihydroxy-6-methyloxan-2-yl]oxyheptanoic acid |

InChI |

InChI=1S/C13H24O6/c1-8(5-3-4-6-12(16)17)18-13-11(15)7-10(14)9(2)19-13/h8-11,13-15H,3-7H2,1-2H3,(H,16,17)/t8-,9+,10-,11-,13-/m1/s1 |

InChI Key |

KBTQMAFDKPKMEJ-UYNYGYNWSA-N |

Isomeric SMILES |

C[C@H]1[C@@H](C[C@H]([C@@H](O1)O[C@H](C)CCCCC(=O)O)O)O |

Canonical SMILES |

CC1C(CC(C(O1)OC(C)CCCCC(=O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

What is the chemical structure of Daumone?

An In-depth Technical Guide to the Chemical Compound Daumone

Introduction

This compound is a small molecule pheromone that plays a crucial role in the life cycle of the nematode Caenorhabditis elegans.[1] Under adverse environmental conditions such as overcrowding, starvation, or high temperatures, C. elegans secretes a mixture of pheromones, with this compound being a major component, to signal entry into the "dauer" larval stage.[1][2][3] The dauer stage is a non-feeding, stress-resistant, and developmentally arrested state that allows the nematode to survive until conditions become more favorable.[1][3] Recent research has also highlighted the potential of this compound and its analogs in areas beyond nematode biology, including aging and obesity research, and as a potential therapeutic agent for age-related diseases in mammals.[4][5] This guide provides a comprehensive overview of the chemical structure, biological activity, and experimental methodologies related to this compound.

Chemical Structure and Properties

This compound, also known as ascaroside C7 (ascr#1), is an (ω-1)-hydroxy fatty acid ascaroside.[2] It is formed by the formal condensation of the alcoholic hydroxy group of (6R)-6-hydroxyheptanoic acid with the alpha anomer of ascarylopyranose.[2]

Chemical Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | (6R)-6-[(2R,3R,5R,6S)-3,5-dihydroxy-6-methyloxan-2-yl]oxyheptanoic acid | [2][6] |

| Molecular Formula | C13H24O6 | [2] |

| Molecular Weight | 276.33 g/mol | [2][6] |

| CAS Number | 690991-47-0 | [2] |

| ChEBI ID | CHEBI:78786 | [2] |

| InChI | InChI=1S/C13H24O6/c1-8(5-3-4-6-12(16)17)18-13-11(15)7-10(14)9(2)19-13/h8-11,13-15H,3-7H2,1-2H3,(H,16,17)/t8-,9+,10-,11-,13-/m1/s1 | [2][6] |

| InChIKey | KBTQMAFDKPKMEJ-UYNYGYNWSA-N | [2][6] |

| SMILES | C[C@H]1--INVALID-LINK--O--INVALID-LINK--CCCCC(=O)O)O">C@@HO | [6] |

Biological Activity and Signaling Pathways

This compound's primary and most well-understood biological function is the induction of the dauer state in C. elegans.[1][2] This is achieved through a complex signaling cascade initiated by the binding of this compound to specific G-protein-coupled receptors (GPCRs) in the worm's sensory neurons.[5] This interaction triggers a downstream signaling pathway that ultimately leads to the developmental switch to the dauer larva.

In addition to its role in nematodes, studies have explored the effects of this compound in mammalian systems. Research suggests that this compound may act as a calorie restriction mimetic, exhibiting anti-aging and anti-inflammatory properties.[5] It has been shown to improve survival and reduce hepatic inflammation and fibrosis in mice.[5] The proposed mechanisms for these effects include the modulation of key signaling pathways such as mTOR, TGF-β1, and NF-κB.[5][7]

This compound signaling pathway for dauer formation in C. elegans.

Proposed mechanism of this compound's anti-inflammatory effect via NF-κB signaling.

Quantitative Data from Biological Assays

The biological activity of this compound and its analogs has been quantified in various assays. The following table summarizes key quantitative data from the literature.

| Assay | Organism/System | Compound | Concentration/Dose | Observed Effect | Source |

| Dauer Formation | C. elegans | This compound 3 | 1 µM | Significant induction of dauer formation | [1] |

| Egg Hatching | H. glycines | This compound 3 | 1-10 µM | 21 ± 1% increase in hatching above control | [1] |

| Egg Hatching | H. glycines | This compound 1 | Up to 1 mM | No effect on hatching | [1] |

| Survival Study | Aged Mice | This compound | 2 mg/kg/day (oral) | 48% reduction in the risk of death | [5] |

| LPS-Induced Liver Injury | Young Mice | This compound | 1 mg/kg (i.p.) for 10 days | Inhibition of IκBα phosphorylation | [5] |

| Hepatic Inflammation | Aged Mice | This compound | 2 or 20 mg/kg/day for 5 weeks | Attenuation of macrophage infiltration and proinflammatory cytokine expression | [8] |

| NF-κB Activation | HepG2 cells | This compound | Dose-dependent | Suppression of TNF-α-induced NF-κB phosphorylation | [7][8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of key experimental protocols used in the study of this compound.

C. elegans Dauer Formation Assay

This assay is fundamental to assessing the dauer-inducing activity of this compound and its analogs.[1][9]

Experimental workflow for the C. elegans dauer formation assay.

Methodology:

-

C. elegans (Bristol N2 strain) are cultured on nematode growth media (NGM) agar plates with E. coli (OP50) as a food source.[1]

-

Synchronized populations of eggs or L1 larvae are obtained.[1]

-

Approximately 200-300 worms are treated with the test compound (e.g., 1 µM of this compound) in a 200 µL volume of M9 media for 20 minutes.[1]

-

The worms are then washed with fresh M9 media to remove the compound.[1]

-

Washed worms are transferred to blank NGM agar plates.[1]

-

The plates are incubated for 72 hours at 23°C.[1]

-

The percentage of worms that have entered the dauer stage is determined by microscopy. The assay is typically repeated multiple times for statistical significance.[1]

Synthesis of Fluorescent this compound Analogs

To visualize the uptake and localization of this compound in C. elegans, fluorescently tagged analogs have been synthesized.[1][3]

Simplified workflow for the synthesis of fluorescent this compound analogs.

Methodology:

-

A solution of a fluorescent amine (e.g., amine 32) is prepared in a solvent such as tetrahydrofuran (THF).[1]

-

Triethylamine (Et3N) and a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are added to the solution.[1]

-

This compound (or a this compound analog like this compound 3) is then added to the reaction mixture.[1]

-

The reaction proceeds via a peptide coupling mechanism to form an amide bond between the carboxylic acid of this compound and the amine group of the fluorescent tag.[1]

-

The resulting fluorescent this compound analog is then purified, typically using chromatography techniques.[1]

Analysis of this compound's Effects in Mice

To investigate the anti-inflammatory and anti-aging effects of this compound in mammals, various in vivo and in vitro experiments have been conducted.[5][7]

Animal Studies:

-

This compound Administration: Aged male C57BL/6J mice are administered this compound orally, for example, at doses of 2 or 20 mg/kg/day for a specified period (e.g., 5 weeks or 5 months).[5][8]

-

Blood Parameter Measurement: Blood samples are collected to measure various parameters, including plasma levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), free fatty acids (FFA), and total cholesterol.[7]

-

Immunohistochemistry: Liver tissues are fixed, sectioned, and stained with antibodies against specific markers (e.g., F4/80 for macrophages) to assess cellular infiltration and tissue morphology.[7]

-

Real-time Quantitative Reverse Transcription PCR (qRT-PCR): Total RNA is extracted from liver tissue, and the expression levels of genes related to inflammation (e.g., proinflammatory cytokines) are quantified.[7][10]

-

Western Blot Analysis: Protein extracts from liver tissue are used to determine the levels and phosphorylation status of proteins involved in signaling pathways like NF-κB (e.g., IκBα).[7]

Conclusion

This compound is a fascinating molecule with significant biological roles in both nematodes and potentially in mammals. Its well-defined chemical structure and its function as a key signaling molecule in C. elegans have made it a valuable tool for studying developmental biology and chemosensation. Furthermore, emerging research on its anti-inflammatory and anti-aging properties in mammalian systems opens up exciting new avenues for drug development and therapeutic applications. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and scientists working to further unravel the complexities of this compound's biological functions.

References

- 1. De Novo Asymmetric Synthesis and Biological Analysis of the this compound Pheromones in Caenorhabditis elegans and in the Soybean Cyst Nematode Heterodera glycines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C13H24O6 | CID 11471380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Xenobe Research Institute [xenobe.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound fed late in life improves survival and reduces hepatic inflammation and fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. plantaedb.com [plantaedb.com]

- 7. Short-term Treatment of this compound Improves Hepatic Inflammation in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Short-term Treatment of this compound Improves Hepatic Inflammation in Aged Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Methods for evaluating the Caenorhabditis elegans dauer state: standard dauer-formation assay using synthetic daumones and proteomic analysis of O-GlcNAc modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Discovery, Isolation, and Core Signaling of Daumone in Caenorhabditis elegans

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The nematode Caenorhabditis elegans has served as an invaluable model organism for dissecting fundamental biological processes, including developmental plasticity and chemical communication. A key aspect of its survival strategy is the formation of the dauer larva, a stress-resistant, alternative developmental stage. This decision is regulated by a complex interplay of environmental cues, including a constitutively secreted pheromone mixture. The discovery and isolation of the first identified component of this mixture, named daumone, marked a significant milestone in understanding how small molecules orchestrate major life history decisions.[1][2] This technical guide provides an in-depth overview of the seminal discovery, detailed experimental protocols for its isolation and bioactivity assessment, and a summary of the core signaling pathways it modulates.

Discovery and Characterization

The existence of a "dauer pheromone" was established long before its chemical structure was elucidated; researchers demonstrated that conditioned media from high-density worm cultures could induce dauer formation.[3][4] In 2005, the first molecular component of this pheromone was isolated through large-scale purification from C. elegans liquid culture and its structure was determined.[1][2] This molecule, a fatty acid derivative, was named This compound .[1][5]

Chemically, this compound is (6R)-(3,5-dihydroxy-6-methyltetrahydropyran-2-yloxy)heptanoic acid, also known as ascaroside C7 (ascr#1).[1][6] Subsequent research revealed that the natural dauer pheromone is a complex mixture of many different ascaroside molecules.[3][7] It was also discovered that the originally isolated this compound (ascr#1) is not the most potent component of this mixture; other ascarosides and synergistic combinations thereof are responsible for the majority of the dauer-inducing activity in crude pheromone extracts.[6][7] Despite this, the discovery of this compound was foundational, providing the first chemical entry point into the intricate signaling network governing dauer formation.

Experimental Protocols

The isolation and functional characterization of this compound rely on a series of well-established protocols. The following sections detail the methodologies for large-scale worm culture, pheromone extraction, and quantitative bioassays.

Protocol for Large-Scale Culture and Crude Pheromone Extraction

This protocol is designed to generate a sufficient quantity of conditioned media from which this compound and other ascarosides can be isolated.

Materials:

-

C. elegans (N2, wild-type strain)

-

Large-scale liquid culture flasks or carboys

-

S-medium complete

-

E. coli OP50 culture (or other suitable food source)

-

Cholesterol stock solution (5 mg/mL in ethanol)

-

Centrifuge capable of handling large volumes

-

Lyophilizer (freeze-dryer)

-

Organic solvents (e.g., Ethanol, Methanol)

Methodology:

-

Starter Culture: Initiate several 10 cm NGM plates seeded with OP50 with a healthy, mixed-stage population of N2 worms. Grow until the bacterial lawn is consumed and a large population is present.

-

Liquid Culture Inoculation: Prepare large-scale liquid cultures using S-medium supplemented with cholesterol (final concentration ~5 µg/mL) and a concentrated suspension of E. coli OP50. Inoculate the liquid media with worms washed from the starter plates.

-

Incubation: Grow the liquid culture for 10-14 days at 20-25°C with gentle shaking. The culture will become dense with worms and depleted of food, maximizing the secretion of dauer pheromone.[3]

-

Harvesting Conditioned Media: Separate the worms from the liquid medium by centrifugation. Collect the supernatant, which is the "conditioned medium" containing the secreted pheromones.

-

Lyophilization: Freeze the conditioned medium and lyophilize it to remove all water, resulting in a dried residue.[4]

-

Crude Extraction: Extract the dried residue with ethanol or methanol to dissolve the ascarosides and other small molecules. Centrifuge to pellet insoluble material and collect the supernatant. Evaporate the solvent to yield a crude pheromone extract. This extract can be used directly in bioassays or for further purification.[8]

Protocol for Quantitative Dauer Formation Assay

This bioassay is crucial for both guiding the purification of active pheromone components and for quantifying the biological activity of isolated or synthetic compounds.[9]

Materials:

-

Dauer Assay Agar Plates (NGM plates lacking peptone to minimize food signals)

-

Heat-killed E. coli OP50 suspension (resuspended in S-basal buffer)

-

Synchronized population of L1-stage C. elegans

-

Crude pheromone extract or purified compound (e.g., synthetic this compound) dissolved in a suitable solvent (e.g., ethanol)

-

Incubator set to 25°C

Methodology:

-

Prepare Assay Plates: To each dauer assay plate, add a specific amount of the test compound or crude extract. Ensure an equivalent amount of solvent is added to control plates. Allow the solvent to evaporate completely.

-

Apply Food Source: Pipette a small, defined amount of heat-killed OP50 onto the center of each plate.[9] The limited food source enhances sensitivity to the pheromone signal.

-

Synchronize Worms: Prepare a synchronized L1 population by bleaching gravid adult hermaphrodites to isolate eggs and allowing them to hatch overnight in M9 buffer without food.

-

Plate Worms: Add a known number of synchronized L1 worms (e.g., 100-200) to each assay plate.

-

Incubation: Incubate the plates at 25°C for 72-84 hours.[9] This temperature is mildly stressful and promotes dauer formation in the presence of pheromone.

-

Quantify Dauers: After incubation, count the number of dauer and non-dauer larvae on each plate. Dauers can be identified morphologically (thin, dark, constricted pharynx) and confirmed by their resistance to a 1% SDS solution, which kills non-dauer worms.

-

Data Analysis: Calculate the percentage of dauer formation for each condition (% Dauer = [Number of Dauers / Total Number of Worms] x 100).

Quantitative Data on Ascaroside Activity

While this compound (ascr#1) was the first dauer pheromone component identified, it is significantly less potent than other ascarosides that were later isolated. The biological activity is highly dependent on the specific ascaroside structure and often involves synergistic interactions between different components.

| Ascaroside Component | Common Name | Relative Dauer-Inducing Activity | Effective Concentration Range | Reference(s) |

| ascr#1 | This compound (C7) | Low | ~1 mM (near lethal doses for synthetic version) | [7] |

| ascr#2 | - | High | Micromolar (µM) range | [10] |

| ascr#3 | - | High | Micromolar (µM) range | [7] |

| ascr#5 | - | Very High (Potent Synergist) | Nanomolar (nM) to Micromolar (µM) range | [3] |

Note: Effective concentrations can vary based on assay conditions, such as temperature and food availability.

Visualization of this compound Biosynthesis and Signaling

This compound (Ascaroside) Biosynthesis Pathway

Ascaroside biosynthesis is intricately linked to primary metabolism, utilizing building blocks from carbohydrate and fatty acid metabolism. The characteristic fatty-acid-like side chains are generated and shortened through a peroxisomal β-oxidation pathway.

Caption: A simplified workflow of ascaroside biosynthesis via peroxisomal β-oxidation.[4][11][12]

This compound Signaling Pathway for Dauer Decision

This compound and other ascarosides are detected by chemosensory neurons in C. elegans. This signal is transduced through G-protein coupled receptors (GPCRs) and integrated with other environmental inputs (food, temperature) to regulate downstream endocrine pathways, ultimately converging on the nuclear hormone receptor DAF-12, the final arbiter of the dauer decision.[13][14][15]

Caption: Core signaling cascade for this compound-induced dauer formation converging on DAF-12.[4][13][14]

Conclusion

The identification of this compound from C. elegans was a landmark achievement that catalyzed the field of nematode chemical biology. It provided the first molecular glimpse into the complex language of pheromones that governs developmental decisions in response to environmental pressures. While this compound itself is now understood to be one part of a much larger and more potent chemical lexicon, the methodologies developed for its isolation and characterization remain fundamental to the ongoing discovery of new ascarosides and the elucidation of their diverse biological functions. For researchers in drug development, particularly in the areas of anti-parasitic agents or aging, the this compound signaling pathway offers a rich set of molecular targets for modulation.

References

- 1. Chemical structure and biological activity of the Caenorhabditis elegans dauer-inducing pheromone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 3. A potent dauer pheromone component in Caenorhabditis elegans that acts synergistically with other components - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis of the Caenorhabditis elegans dauer pheromone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Xenobe Research Institute [xenobe.org]

- 6. Ascaroside signaling in C. elegans - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. De Novo Asymmetric Synthesis and Biological Analysis of the this compound Pheromones in Caenorhabditis elegans and in the Soybean Cyst Nematode Heterodera glycines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analysis of Ascarosides from Caenorhabditis elegans Using Mass Spectrometry and NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Formation and function of dauer ascarosides in the nematodes Caenorhabditis briggsae and Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jneurosci.org [jneurosci.org]

- 12. Comparative Metabolomics Reveals Biogenesis of Ascarosides, a Modular Library of Small-Molecule Signals in C. elegans [authors.library.caltech.edu]

- 13. Two chemoreceptors mediate developmental effects of dauer pheromone in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 14. surface.syr.edu [surface.syr.edu]

- 15. researchgate.net [researchgate.net]

Daumone: A Technical Guide to a Key Caenorhabditis elegans Pheromone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daumone, a collective term for a family of ascaroside molecules, serves as a crucial pheromone in the nematode Caenorhabditis elegans.[1][2] This small molecule signaling system is a primary regulator of the worm's decision to enter the dauer diapause, a stress-resistant, alternative larval stage that allows for survival in unfavorable environmental conditions such as starvation, high temperature, and overcrowding.[1][3][4] The discovery of this compound, dating back to the observation of a "dauer-inducing pheromone" by Riddle and colleagues, has since evolved to the chemical identification and synthesis of specific ascarosides.[2][3] The first such molecule to be structurally characterized was ascaroside #1 (ascr#1), often referred to as this compound.[5] Subsequent research has revealed that the dauer-inducing pheromone is, in fact, a complex mixture of multiple ascarosides that act synergistically.[2]

The biological activity of this compound and its related compounds extends beyond dauer formation, influencing lifespan and behavior, making it a subject of significant interest in aging research and for the development of novel anthelmintic agents.[6][7] This technical guide provides an in-depth overview of this compound, including its chemical properties, biological functions, the signaling pathways it modulates, and detailed experimental protocols for its study.

Chemical Structure and Biosynthesis

Daumones are a class of glycolipids, consisting of the dideoxy sugar ascarylose linked to a fatty acid-like side chain.[8] The originally identified this compound (ascr#1) is (6R)-6-[(2R,3R,5R,6S)-3,5-dihydroxy-6-methyloxan-2-yl]oxyheptanoic acid. The biosynthesis of ascarosides is dependent on the worm's metabolic state and involves enzymes encoded by the daf-22 gene, among others.[8] Natural variations in ascaroside production have been observed across different wild C. elegans strains, indicating a genetic basis for the diversity of this chemical language.[8] The de novo asymmetric synthesis of this compound has been achieved, enabling the production of synthetic daumones for research purposes.[1]

Quantitative Data on this compound's Effects

The biological activity of this compound is concentration-dependent. The following tables summarize key quantitative data from published studies.

| Table 1: Effective Concentrations of Daumones for Dauer Induction in C. elegans | |

| This compound Analog | Effective Concentration for Dauer Induction |

| This compound 3 | Effective at doses similar to those for H. glycines hatch stimulation (< 1 µM), with an effective range of approximately 10-fold.[1] |

| Synthetic this compound 1 | Initially reported to require near-lethal doses to induce dauer effects, suggesting impurities in original isolates were more active.[1] |

| Fluorescent this compound Analogs | Retained dauer-inducing activity, with a blue fluorescent analog being slightly more active and a green fluorescent analog being less active than this compound.[3] |

| Table 2: Effects of this compound on Lifespan and Other Phenotypes | |

| Phenotype | Effect of this compound |

| Lifespan in C. elegans | Induction of the dauer stage, a non-aging state, extends lifespan.[3][7] |

| Survival in Mice | This compound fed late in life improved survival and reduced the risk of death in aged mice.[7] |

| Hepatic Health in Mice | Attenuated hepatic aging, inflammation, and fibrosis.[7] |

| H. glycines Hatching | This compound 3 is effective at less than 1 µM in stimulating hatching of the soybean cyst nematode.[1] |

Signaling Pathways

This compound exerts its effects by modulating conserved signaling pathways that are central to metabolism, stress resistance, and aging. The two primary pathways involved are the insulin/IGF-1 signaling (IIS) pathway and the nuclear hormone receptor DAF-12 pathway.

This compound Signaling and Dauer Formation

References

- 1. De Novo Asymmetric Synthesis and Biological Analysis of the this compound Pheromones in Caenorhabditis elegans and in the Soybean Cyst Nematode Heterodera glycines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Caenorhabditis elegans Pheromones Regulate Multiple Complex Behaviors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Xenobe Research Institute [xenobe.org]

- 4. Working with dauer larvae - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. This compound | C13H24O6 | CID 11471380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. A pheromone influences larval development in the nematode Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound fed late in life improves survival and reduces hepatic inflammation and fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

The Biosynthesis of Daumones: A Technical Guide for Nematode Pheromone Signaling

An In-depth Examination of the Core Biosynthetic Pathways of Ascaroside Pheromones in Nematodes for Researchers, Scientists, and Drug Development Professionals.

The dauer pheromone, historically referred to as daumone, is now understood to be a complex mixture of small molecules known as ascarosides. These molecules are central to the chemical communication of nematodes, regulating critical life decisions such as entry into the stress-resistant dauer diapause, mating, and social behaviors. This technical guide provides a comprehensive overview of the biosynthetic pathways of these crucial signaling molecules, with a focus on the model organism Caenorhabditis elegans. We will delve into the enzymatic steps, present quantitative data, detail experimental protocols, and visualize the key pathways and workflows.

Introduction to Ascaroside (this compound) Biosynthesis

Ascarosides are a class of glycolipids with a modular structure, typically consisting of the dideoxysugar ascarylose linked to a fatty acid-like side chain. The diversity of ascaroside structures arises from variations in the length of this side chain and the addition of various chemical moieties derived from primary metabolic pathways.[1] The biosynthesis of this molecular library is a multi-step process that integrates inputs from fatty acid, carbohydrate, and amino acid metabolism.[1]

The core of ascaroside biosynthesis involves the generation of long-chain ascaroside precursors, which are then shortened through peroxisomal β-oxidation to produce the final, active signaling molecules.[1][2] This process is tightly regulated by environmental cues such as population density, food availability, and temperature.[3][4]

A distinct but functionally related pathway is the biosynthesis of dafachronic acids (DAs), which are steroid hormones that promote reproductive growth and antagonize the dauer-inducing effects of ascarosides.[5][6] The balance between ascaroside and dafachronic acid production is a key determinant of the nematode's developmental trajectory.

Key Biosynthetic Pathways

Ascaroside Biosynthesis: The Peroxisomal β-Oxidation Core

The primary pathway for generating the diversity of ascaroside side chains is a conserved peroxisomal β-oxidation cycle. This process begins with very long-chain fatty acids that are first functionalized (e.g., ω- or (ω-1)-oxygenated) and attached to an ascarylose sugar.[6] The resulting long-chain ascarosides are then subjected to iterative shortening, with each cycle removing a two-carbon unit.[7] The key enzymes in this pathway have been identified through genetic and metabolomic studies in C. elegans.[2][6][8]

Side-Chain Modification and Diversification

Further structural diversity is achieved through the modification of ascaroside side chains, often after the β-oxidation process. For example, the biosynthesis of indole ascarosides, which act as aggregation pheromones, requires the acyl-CoA synthetase ACS-7.[1] This enzyme activates the side chains of medium-chain indole ascarosides for further β-oxidation, effectively converting a signal for aggregation into one that promotes dauer formation under starvation conditions.[1] The enzymes responsible for attaching many of the other chemical moieties, such as those derived from tryptophan, tyrosine, and isoleucine, are still largely under investigation.[3]

Dafachronic Acid Biosynthesis: The Counter-Regulatory Pathway

Dafachronic acids (DAs) are steroid hormones derived from dietary cholesterol that promote continuous development and suppress dauer formation by activating the nuclear hormone receptor DAF-12.[5][9] The biosynthesis of DAs involves a series of enzymatic modifications to the cholesterol backbone. Key enzymes in this pathway include the Rieske oxygenase DAF-36, which catalyzes an early step in converting cholesterol, and the cytochrome P450 DAF-9, which catalyzes the final oxidation steps to produce the active DA ligands.[5][10][11]

Quantitative Data Summary

The production of ascarosides is highly dynamic and dependent on genetic background, developmental stage, and environmental conditions. The following tables summarize key quantitative data from the literature.

Table 1: Key Enzymes in Ascaroside and Dafachronic Acid Biosynthesis

| Gene Name | Enzyme/Protein Name | Function | Pathway |

| Ascaroside Biosynthesis | |||

| acox-1 | Acyl-CoA Oxidase 1 | Catalyzes the first step of β-oxidation (desaturation).[6] | Ascaroside |

| maoc-1 | Enoyl-CoA Hydratase | Catalyzes the second step of β-oxidation (hydration).[2][12] | Ascaroside |

| dhs-28 | 3-hydroxyacyl-CoA Dehydrogenase | Catalyzes the third step of β-oxidation (dehydrogenation).[2] | Ascaroside |

| daf-22 | 3-ketoacyl-CoA Thiolase | Catalyzes the final step of β-oxidation (thiolytic cleavage).[2][6] | Ascaroside |

| acs-7 | Acyl-CoA Synthetase 7 | Activates side chains of medium-chain indole ascarosides for β-oxidation.[1] | Ascaroside |

| Dafachronic Acid Biosynthesis | |||

| daf-36 | Rieske-like Oxygenase | Catalyzes the C7-dehydrogenation of cholesterol.[9][10] | Dafachronic Acid |

| dhs-16 | Short-chain Dehydrogenase/Reductase | Putative 3β-hydroxysteroid dehydrogenase activity.[10] | Dafachronic Acid |

| hsd-1 | 3β-Hydroxysteroid Dehydrogenase | Participates in Δ4-DA biosynthesis.[9] | Dafachronic Acid |

| daf-9 | Cytochrome P450 | Catalyzes the final oxidation steps to produce active DAs.[5][10] | Dafachronic Acid |

Table 2: Relative Ascaroside Production in β-Oxidation Mutants

This table illustrates the accumulation of precursors and depletion of products in key β-oxidation mutants, as determined by LC-MS analysis. Data is qualitative, indicating significant increase (↑↑), decrease (↓↓), or accumulation of specific intermediates.

| Mutant | Accumulated Intermediates | Depleted Products | Reference |

| acox-1 | Long-chain saturated ascarosides (>C9) | Short-chain (≤C7) and α,β-unsaturated ascarosides (e.g., ascr#3) | [2][6] |

| maoc-1 | α,β-unsaturated ascarosides | All downstream β-oxidation products (hydroxylated and saturated short-chain ascarosides) | [2][12] |

| dhs-28 | β-hydroxylated ascarosides | Saturated short-chain ascarosides | [2] |

| daf-22 | β-keto ascarosides and all upstream precursors | All final short-chain ascaroside products | [2][6] |

Table 3: Biological Activity of Dafachronic Acids

The potency of different dafachronic acid isomers was assessed using a Gal4-transactivation assay with the DAF-12 ligand-binding domain.

| Compound | EC₅₀ (nM) | Reference |

| (25S)-Δ⁷-DA | 23 | [13] |

| (25R)-Δ⁷-DA | 33 | [13] |

| (25S)-Δ⁴-DA | 23 | [13] |

| (25R)-Δ⁴-DA | 66 | [13] |

Experimental Protocols

Quantitative Pheromone-Induced Dauer Formation Assay

This protocol provides a method to quantitatively assess the dauer-inducing activity of synthetic ascarosides.[14]

Materials:

-

Nematode Growth Medium (NGM) agar plates.

-

E. coli OP50 (heat-killed).

-

Synchronized L1-stage C. elegans (wild-type N2).

-

Synthetic ascarosides dissolved in ethanol.

-

S-basal buffer.

-

25°C incubator.

Procedure:

-

Prepare Assay Plates: Prepare NGM agar plates. After cooling, spot 50 µL of heat-killed OP50 onto the center of each plate.

-

Prepare Pheromone Solutions: Prepare serial dilutions of the synthetic ascaroside(s) in ethanol. Add a specific volume of the pheromone solution to the bacterial lawn and allow the ethanol to evaporate completely. Use an ethanol-only control.

-

Synchronize Worms: Grow a large population of C. elegans and isolate eggs using a bleach-hypochlorite solution. Allow eggs to hatch overnight in M9 buffer without food to obtain a synchronized population of L1 larvae.

-

Set Up Assay: Add approximately 100-200 synchronized L1 larvae to each assay plate.

-

Incubation: Incubate the plates at 25°C for 72-84 hours.[14]

-

Scoring: Count the number of dauer larvae and non-dauer larvae (L4s and adults) on each plate. Dauer larvae are characteristically thin, dark, and resistant to 1% SDS treatment.

-

Data Analysis: Calculate the percentage of dauer formation for each pheromone concentration. Plot the data to generate a dose-response curve and determine the EC₅₀ value.

LC-MS/MS Analysis of Ascarosides from Culture Medium

This protocol outlines the general steps for extracting and analyzing ascarosides secreted by nematodes into their liquid culture medium.[15]

Materials:

-

Liquid S-medium culture of C. elegans.

-

Solid Phase Extraction (SPE) cartridges (e.g., C18).

-

Methanol, Acetonitrile, Water (LC-MS grade).

-

Formic acid.

-

Reversed-phase C18 HPLC column.

-

Mass spectrometer (e.g., Triple Quadrupole or Q-TOF).

Procedure:

-

Sample Collection: Grow a synchronized culture of C. elegans in liquid S-medium. After a defined period, pellet the worms by centrifugation and collect the supernatant (conditioned medium).

-

Solid Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol, followed by water.

-

Load the conditioned medium onto the cartridge.

-

Wash the cartridge with water to remove salts and polar impurities.

-

Elute the ascarosides with methanol.

-

-

Sample Preparation: Evaporate the methanol eluate to dryness under a stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

LC-MS/MS Analysis:

-

Inject the sample onto a C18 HPLC column.

-

Separate the ascarosides using a gradient of increasing acetonitrile concentration.

-

Analyze the eluent by mass spectrometry. Use negative ion mode for most ascarosides, as they readily form [M-H]⁻ ions.[15][16] Some ascarosides, like ascr#2 and ascr#4, are better detected in positive ion mode.[4]

-

Use tandem MS (MS/MS) to obtain fragmentation patterns for structural confirmation. Ascarosides often show a characteristic neutral loss of the ascarylose moiety.[15]

-

-

Data Analysis: Identify and quantify ascarosides by comparing retention times and mass spectra to synthetic standards.

Conclusion

The biosynthesis of ascarosides in nematodes is a complex and elegant system that integrates multiple metabolic pathways to produce a rich chemical language. The core pathway, centered on peroxisomal β-oxidation, generates a diverse array of signaling molecules from simple fatty acid precursors. This system is antagonistically regulated by the dafachronic acid pathway, creating a finely tuned switch that controls the nematode's response to environmental conditions. Understanding these pathways in detail is not only crucial for fundamental biology but also presents significant opportunities for the development of novel anthelmintics and tools for manipulating nematode behavior in agricultural and clinical settings. The protocols and data presented here provide a foundation for researchers to further explore this fascinating area of chemical biology.

References

- 1. Biosynthetic tailoring of existing ascaroside pheromones alters their biological function in C. elegans | eLife [elifesciences.org]

- 2. Comparative Metabolomics Reveals Biogenesis of Ascarosides, a Modular Library of Small-Molecule Signals in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Ascaroside Expression in Caenorhabditis elegans Is Strongly Dependent on Diet and Developmental Stage | PLOS One [journals.plos.org]

- 5. The Role of Dafachronic Acid Signaling in Development and Longevity in Caenorhabditis elegans: Digging Deeper Using Cutting-Edge Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ascaroside signaling in C. elegans - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Functional divergence of dafachronic acid pathways in the control of C. elegans development and lifespan - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis and Activity of Dafachronic Acid Ligands for the C. elegans DAF-12 Nuclear Hormone Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Analysis of Ascarosides from Caenorhabditis elegans Using Mass Spectrometry and NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Daumone and Ascaroside Signaling in Invertebrates: A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The ascarosides, a chemically diverse family of small-molecule signals derived from the dideoxysugar ascarylose, represent a fundamental communication system in invertebrates, particularly nematodes.[1][2][3] Initially identified through the action of daumone (ascaroside #1), which induces the stress-resistant dauer larval stage in Caenorhabditis elegans, this signaling system is now understood to govern a wide array of physiological and behavioral processes, including mate attraction, social aggregation, and repulsion.[1][2] Ascaroside signaling pathways are mediated by specific G-protein coupled receptors (GPCRs) and integrate with conserved downstream pathways such as TGF-β and insulin/IGF-1 signaling.[1][2] This intricate and conserved signaling network presents a compelling target for the development of novel anthelmintics and other therapeutic agents. This guide provides an in-depth technical overview of ascaroside biosynthesis, perception, signal transduction, and functional outputs, supplemented with quantitative data, detailed experimental protocols, and pathway visualizations to support advanced research and drug discovery efforts.

Introduction to Ascaroside Signaling

Ascarosides are a class of glycolipids that function as a sophisticated chemical language for many nematode species.[1][4] First discovered as the constituents of the "dauer pheromone" that controls entry into a developmentally arrested larval stage in C. elegans, their known functions have expanded significantly.[1][5] These molecules are modular in structure, consisting of an ascarylose sugar linked to a fatty acid-derived side chain of varying length, which can be further decorated with moieties from amino acid, folate, and other primary metabolic pathways.[1][2][6] This structural diversity allows for a complex signaling repertoire where different ascarosides, or specific synergistic blends, elicit distinct, concentration-dependent biological responses.[1][2][3]

The perception of ascarosides is primarily handled by chemosensory neurons in the head of the worm, such as the ASK, ASI, and ADL neurons, which express a diverse array of GPCRs.[1][2] Understanding this system is not only crucial for nematode biology but also holds significant potential for applied science, as disrupting this communication network offers a promising strategy for controlling parasitic nematode infections that impact agriculture and human health.

Ascaroside Biosynthesis

The structural diversity of ascarosides originates from a modular biosynthetic pathway that integrates several core metabolic streams.[1][2] The process begins with the conjugation of ascarylose to very long-chain fatty acids.[7] These precursor molecules then undergo chain shortening through peroxisomal β-oxidation to generate the final, active ascaroside molecules.[7]

Key enzymes in this pathway, particularly in C. elegans, include DAF-22 (a thiolase homologous to human SCPx thiolase) and DHS-28 (a homolog of human D-bifunctional protein), which are essential for the β-oxidation steps that produce short-chain ascarosides.[8][9] Mutants lacking these genes, such as daf-22, are unable to produce the short-chain ascarosides required for dauer formation.[5][8][10] The regulation of biosynthetic genes, such as by the heat-shock factor HSF-1 in response to temperature stress, allows the nematode to tailor its pheromone output to prevailing environmental conditions.[7]

Core Signaling Pathways and Receptors

Ascaroside perception is mediated by several families of GPCRs expressed in distinct chemosensory neurons, which then feed into conserved downstream signaling cascades to regulate development and behavior.[1][2]

Dauer Formation

The decision to enter the dauer diapause is a classic example of ascaroside signaling, integrating cues about population density, food availability, and temperature. High concentrations of a synergistic blend of ascarosides (primarily ascr#2, ascr#3, and ascr#5 in C. elegans) trigger this pathway.[1][5][10]

-

Receptors and Neurons:

-

DAF-37/DAF-38: This heterodimeric GPCR pair is expressed in the ASI and ASK neurons.[7][11] DAF-37 is highly specific for ascr#2, and its expression in ASI is critical for ascr#2-mediated dauer induction.[5][7][11] DAF-38 plays a more cooperative role, participating in the perception of ascr#2, ascr#3, and ascr#5.[7] Direct binding of an ascr#2-based photoaffinity probe to DAF-37 has been demonstrated.[5][11]

-

SRG-36/SRG-37: These functionally redundant GPCRs are expressed in ASI neurons and are specifically required for the perception of ascr#5.[1][4][7][12] Strains with mutations in these genes are resistant to ascr#5-induced dauer formation but respond normally to other ascarosides.[1][12]

-

SRBC-64/SRBC-66: Expressed in ASK neurons, these GPCRs are required for responses to ascr#1, ascr#2, and ascr#3.[1][4][7][13] Mutants still form dauers at high pheromone concentrations, indicating that other receptors are also involved.[1][13]

-

-

Downstream Signaling: Ascaroside perception in these neurons leads to the downregulation of two key pathways that normally promote reproductive growth:

-

TGF-β Pathway: Pheromone signaling represses the expression of the TGF-β ligand DAF-7 in the ASI neuron.[1][5] This relieves the inhibition on the DAF-3/DAF-5 (Co-SMAD/Sno/Ski) complex, allowing it to repress the expression of the nuclear hormone receptor DAF-12's ligand, dafachronic acid.

-

Insulin/IGF-1 Signaling (IIS) Pathway: Pheromone signaling also reduces the expression of insulin-like peptides (ILPs) such as DAF-28. This leads to reduced activity of the DAF-2 insulin receptor, resulting in the dephosphorylation and nuclear translocation of the FOXO transcription factor DAF-16.[14][15]

-

Integration: Both pathways converge on the nuclear receptor DAF-12. In the absence of its dafachronic acid ligand (due to active TGF-β signaling) and with input from nuclear DAF-16, DAF-12 promotes the expression of genes required for dauer entry and morphogenesis.

-

References

- 1. Ascaroside signaling in C. elegans - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Ascaroside signaling in C. elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Diverse and potentially manipulative signalling with ascarosides in the model nematode C. elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ascaroside activity in Caenorhabditis elegans is highly dependent on chemical structure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ascaroside signaling in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolomic “Dark Matter” Dependent on Peroxisomal β-Oxidation in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Biosynthesis of the Caenorhabditis elegans dauer pheromone - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Formation and function of dauer ascarosides in the nematodes Caenorhabditis briggsae and Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. Parallel evolution of domesticated Caenorhabditis species targets pheromone receptor genes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. Insulin/insulin-like growth factor signaling in C. elegans - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Molecular Mechanism of Daumone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daumone, a pheromone produced by the nematode Caenorhabditis elegans, plays a crucial role in regulating the entry into the dauer diapause, a stress-resistant larval stage. This technical guide provides an in-depth exploration of the molecular mechanism of action of this compound, focusing on its interaction with key signaling pathways that govern developmental decisions. While this compound itself is a component of the dauer pheromone, its primary molecular action is understood to be mediated through the regulation of endogenous, more potent ligands of the nuclear hormone receptor DAF-12. This guide will detail the signaling cascades, present quantitative data on gene regulation, and provide detailed experimental protocols relevant to the study of this compound's effects.

Introduction

Under unfavorable environmental conditions, such as high population density, limited food, and high temperature, C. elegans larvae can enter a developmentally arrested stage known as dauer diapause. This decision is orchestrated by a complex interplay of sensory inputs and endocrine signaling pathways. The dauer pheromone, a mixture of ascarosides including this compound, serves as a key indicator of population density. While initially identified as a dauer-inducing substance, the direct molecular interactions of this compound are subtle. Evidence suggests that this compound and other ascarosides modulate the biosynthesis of dafachronic acids (DAs), which are the high-affinity ligands for the nuclear hormone receptor DAF-12, the central regulator of the dauer decision. This guide elucidates the molecular journey from this compound perception to the ultimate changes in gene expression that drive developmental plasticity.

The Core Signaling Pathway: DAF-12 and its Ligands

The primary effector of this compound's action is the nuclear hormone receptor DAF-12, a homolog of the vertebrate vitamin D and liver X receptors[1]. DAF-12 functions as a molecular switch:

-

In the presence of its ligands, dafachronic acids (DAs) , DAF-12 adopts a conformation that promotes reproductive development.

-

In the absence of DAs , DAF-12 binds to the co-repressor DIN-1, leading to the transcriptional changes that initiate entry into the dauer stage[2].

This compound is considered a less potent activator of DAF-12 compared to DAs. Its main role is likely to influence the metabolic state of the worm, leading to decreased biosynthesis of DAs.

Dafachronic Acid Biosynthesis

The production of DAs is a multi-step process involving several key enzymes. Environmental cues, including the presence of dauer pheromones like this compound, regulate the expression of genes encoding these enzymes. Two critical enzymes in this pathway are:

-

DAF-36: A Rieske-like oxygenase that catalyzes an early step in DA synthesis.

-

DAF-9: A cytochrome P450 enzyme that performs the final hydroxylation step to produce active DAs[3].

Exposure to this compound and other ascarosides under conditions of stress leads to the downregulation of daf-9 expression, thereby reducing the levels of DAs and promoting the unliganded, dauer-promoting state of DAF-12.

Crosstalk with Other Major Signaling Pathways

The this compound/DAF-12 signaling axis does not operate in isolation. It is intricately connected with the insulin/IGF-1 signaling (IIS) and the Transforming Growth Factor-β (TGF-β) pathways, which also play critical roles in the dauer decision. DAF-12 acts as a point of convergence for these pathways[1][4].

Insulin/IGF-1 Signaling (IIS) Pathway

The IIS pathway, with the DAF-2 receptor and the DAF-16/FOXO transcription factor as key components, is a major regulator of metabolism, stress resistance, and lifespan.

-

Favorable conditions: High insulin signaling leads to the phosphorylation and cytoplasmic retention of DAF-16, promoting reproductive growth.

-

Unfavorable conditions: Low insulin signaling allows DAF-16 to translocate to the nucleus, where it activates genes that contribute to dauer formation and longevity.

There is a complex interplay between the IIS and DAF-12 pathways. For instance, DAF-12 can regulate the expression of components of the IIS pathway, and both pathways converge to control dauer formation[5].

TGF-β Signaling Pathway

The TGF-β pathway in C. elegans also influences the dauer decision. The DAF-7/TGF-β ligand signals through its receptors to regulate the activity of downstream SMAD transcription factors (DAF-3, DAF-5, DAF-8, DAF-14)[6][7]. This pathway ultimately impinges on the DAF-12 signaling axis to either promote or inhibit dauer formation depending on environmental cues.

Quantitative Data on Gene Regulation

| Gene | Function | Regulation by liganded DAF-12 | Fold Change (DA vs. vehicle) | Reference |

| let-7 family (e.g., mir-84, mir-241) | microRNAs involved in developmental timing | Upregulated | >2 | [8] |

| hbl-1 | Transcription factor, target of let-7 family miRNAs | Downregulated | < -2 | [8] |

| lit-1 | Kinase involved in cell fate specification | Regulated (tissue-specific) | ~2 (in pharynx) | [7] |

| acdh-1 | Acyl-CoA dehydrogenase, fatty acid metabolism | Upregulated | >2 | [9] |

| daf-3 | Co-SMAD in the TGF-β pathway | Regulated | ~1.5 | [2] |

| din-1 | DAF-12 co-repressor | Regulated | ~1.5 | [2] |

Note: Fold changes are approximate and can vary based on experimental conditions. The data for DA treatment is used as a proxy for the downstream effects of the this compound-regulated pathway.

Experimental Protocols

Dauer Formation Assay

This assay is fundamental for assessing the biological activity of this compound and other dauer-inducing compounds.

Objective: To quantify the percentage of a C. elegans population that enters the dauer stage in response to a specific chemical treatment.

Materials:

-

Nematode Growth Medium (NGM) agar plates

-

E. coli OP50 culture

-

Synchronized L1-stage C. elegans

-

This compound stock solution (in ethanol or DMSO)

-

Control vehicle (ethanol or DMSO)

-

Microscope

Procedure:

-

Prepare NGM plates seeded with a small lawn of E. coli OP50.

-

Add the desired concentration of this compound or control vehicle to the surface of the agar and allow it to dry.

-

Transfer a known number of synchronized L1 larvae to each plate.

-

Incubate the plates at 25°C for 48-72 hours.

-

Score the number of dauer larvae and the total number of animals on each plate. Dauer larvae are identifiable by their characteristic morphology (thin, dark, and radially constricted) and resistance to 1% SDS.

-

Calculate the percentage of dauer formation for each condition.

Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

Objective: To measure the change in mRNA levels of DAF-12 target genes upon this compound treatment.

Materials:

-

Synchronized C. elegans populations (treated with this compound or vehicle)

-

Trizol or other RNA extraction reagent

-

Reverse transcription kit

-

SYBR Green or TaqMan-based qPCR master mix

-

Primers for target genes and a reference gene (e.g., act-1)

-

qPCR instrument

Procedure:

-

Grow synchronized L1 larvae to the desired stage (e.g., L2/L3) in the presence of this compound or vehicle.

-

Harvest the worms and extract total RNA.

-

Perform reverse transcription to synthesize cDNA.

-

Set up qPCR reactions with primers for your target genes and a reference gene.

-

Run the qPCR and analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Chromatin Immunoprecipitation (ChIP) Assay

Objective: To determine if DAF-12 directly binds to the promoter regions of putative target genes in vivo.

Materials:

-

C. elegans expressing an epitope-tagged DAF-12

-

Formaldehyde

-

Sonicator

-

Antibody against the epitope tag

-

Protein A/G beads

-

Buffers for lysis, washing, and elution

-

qPCR primers for target promoter regions

Procedure:

-

Crosslink proteins to DNA in live worms using formaldehyde.

-

Prepare a whole-worm lysate and sonicate to shear chromatin.

-

Immunoprecipitate the DAF-12-DNA complexes using the specific antibody.

-

Reverse the crosslinks and purify the precipitated DNA.

-

Use qPCR to quantify the amount of specific promoter DNA that was co-precipitated with DAF-12.

Conclusion

The molecular mechanism of this compound action is a sophisticated process of endocrine signaling that highlights the intricate ways in which organisms respond to their environment. While not a high-affinity ligand for DAF-12 itself, this compound plays a crucial role in a signaling cascade that regulates the biosynthesis of the true DAF-12 ligands, the dafachronic acids. This modulation, integrated with inputs from the insulin/IGF-1 and TGF-β pathways, allows C. elegans to make a critical developmental decision between reproductive growth and survival in the stress-resistant dauer stage. Understanding this complex molecular network not only provides fundamental insights into developmental biology but also presents potential avenues for the development of novel anthelmintic drugs targeting these conserved signaling pathways.

References

- 1. daf-12 encodes a nuclear receptor that regulates the dauer diapause and developmental age in C. elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DAF-12 Regulates a Connected Network of Genes to Ensure Robust Developmental Decisions | PLOS Genetics [journals.plos.org]

- 3. DAF-9, a cytochrome P450 regulating C. elegans larval development and adult longevity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. TGFbeta1, TNFalpha, and insulin signaling crosstalk in regulation of the rat cholesterol 7alpha-hydroxylase gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound fed late in life improves survival and reduces hepatic inflammation and fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of C. elegans DAF-12-binding sites, response elements, and target genes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Nuclear Receptor DAF-12 Regulates Nutrient Metabolism and Reproductive Growth in Nematodes | PLOS Genetics [journals.plos.org]

Daumone's Influence on Lifespan and Aging in Caenorhabditis elegans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Daumone, a key component of the dauer pheromone in Caenorhabditis elegans, plays a pivotal role in the nematode's decision to enter the dauer developmental stage, a long-lived, stress-resistant state. This technical guide provides an in-depth exploration of this compound's effects on lifespan and aging in C. elegans. While this compound's primary and well-documented role in extending lifespan is intrinsically linked to the induction of the dauer larva, its direct effects on the longevity of adult worms outside of this developmental context remain an area of active investigation with limited quantitative data currently available. This document summarizes the existing knowledge, details the core signaling pathways involved, provides relevant experimental protocols, and presents visualizations to facilitate a deeper understanding of this compound's biological activities.

This compound and the Dauer Stage: A Gateway to Longevity

Under unfavorable environmental conditions such as overcrowding, limited food, or high temperatures, C. elegans larvae can enter a developmentally arrested stage known as the dauer larva. This stage is characterized by a unique physiology, including a thickened cuticle, sealed buccal cavity, and altered metabolism, all of which contribute to its remarkable longevity and stress resistance. Dauers can survive for several months, a significant extension compared to the typical 2-3 week lifespan of an adult worm, and are considered "non-aging" as they can resume development into fertile adults with a normal lifespan upon the return of favorable conditions.[1]

This compound, a blend of ascarosides, is the primary chemical signal that triggers this developmental switch.[2][3] The concentration of this compound in the environment serves as a proxy for population density, guiding the decision between reproductive development and entry into the dauer stage.

Quantitative Data on this compound's Effects

While the lifespan extension associated with the dauer stage induced by this compound is substantial, quantitative data on the direct effect of this compound on the lifespan of adult C. elegans that do not enter the dauer stage is not extensively documented in the current scientific literature. Most studies focus on this compound's role in inducing the dauer state in larval stages. However, a study on aged mice did show that oral administration of this compound improved survival, suggesting potential cross-species effects on longevity that are not solely dependent on the dauer-like diapause.[3][4]

Table 1: Effects of this compound on C. elegans Development and Lifespan (Qualitative Summary)

| Parameter | Effect of this compound | Developmental Stage | Key References |

| Dauer Formation | Induces entry into the dauer stage | L1/L2 Larvae | [2][5][6][7] |

| Lifespan | Extends lifespan through dauer formation | Dauer Larva | [1][3][4] |

| Adult Lifespan | Direct effect not yet quantified | Adult | Data not available |

Core Signaling Pathways

This compound exerts its influence on lifespan and development primarily through two major, interconnected signaling pathways: the insulin/IGF-1 signaling (IIS) pathway and the DAF-12 nuclear hormone receptor pathway.

Insulin/IGF-1 Signaling (IIS) Pathway

The IIS pathway is a highly conserved pathway that regulates metabolism, growth, development, and lifespan in a wide range of organisms, including C. elegans and humans. In favorable conditions, the binding of insulin-like peptides to the DAF-2 receptor (an insulin/IGF-1 receptor homolog) activates a phosphorylation cascade that ultimately leads to the inhibition of the DAF-16/FOXO transcription factor. When the IIS pathway is downregulated, as is the case in response to this compound, DAF-16 is free to translocate to the nucleus and activate the expression of genes involved in stress resistance, metabolism, and longevity.

References

- 1. A potent dauer pheromone component in Caenorhabditis elegans that acts synergistically with other components - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Time-Course and the Metabolic Basis of Entry into Dauer in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular time-course and the metabolic basis of entry into dauer in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound fed late in life improves survival and reduces hepatic inflammation and fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Forward Genetic Screen for Molecules Involved in Pheromone-Induced Dauer Formation in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of Dauer Diapause [wormatlas.org]

- 7. Methods for evaluating the Caenorhabditis elegans dauer state: standard dauer-formation assay using synthetic daumones and proteomic analysis of O-GlcNAc modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

The Daumone Pheromone: A Technical Guide to its Natural Variants and Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Daumone pheromone and its related family of ascarosides represent a fascinating class of signaling molecules in the nematode Caenorhabditis elegans. These small molecules govern critical life decisions, most notably the entry into the stress-resistant dauer larval stage, a form of developmental arrest. The structural diversity of these compounds and their specific biological activities have made them a compelling subject for research in chemical biology, neurobiology, and drug discovery. This technical guide provides an in-depth overview of the known natural variants and synthetic analogs of this compound, their biological activities, the experimental protocols for their study, and the signaling pathways through which they act.

Chemical Structures and Biological Activities of this compound Variants and Analogs

The foundational this compound molecule, first identified as ascr#1, is part of a larger family of ascarosides. These molecules share a common ascarylose sugar moiety linked to a fatty acid-derived side chain. Variations in the side chain length, oxidation state, and the addition of other chemical groups create a diverse library of signaling molecules with distinct biological functions.

Natural Variants of this compound

A multitude of natural ascarosides have been isolated from C. elegans culture medium. These variants often act in concert to elicit specific behaviors. The primary biological activity measured for many of these compounds is the induction of the dauer larva stage.

| Ascaroside (ascr#) | Chemical Structure | Biological Activity (Dauer Induction) | Reference |

| ascr#1 (this compound) | (R)-6-((3S,5R,6R)-3,5-dihydroxy-6-methyltetrahydro-2H-pyran-2-yloxy)heptanoic acid | Induces dauer formation. | [1][2] |

| ascr#2 | (R)-5-((3S,5R,6R)-3,5-dihydroxy-6-methyltetrahydro-2H-pyran-2-yloxy)hexan-2-one | Potent dauer inducer, approximately 100 times more potent than ascr#1. Also involved in male attraction. | [3][4] |

| ascr#3 | (R,E)-6-((3S,5R,6R)-3,5-dihydroxy-6-methyltetrahydro-2H-pyran-2-yloxy)hept-4-enoic acid | Potent dauer inducer, acts synergistically with ascr#2. Also involved in male attraction and hermaphrodite repulsion. | [3][4][5] |

| ascr#4 | A β-glucosyl derivative of ascr#2. | Low dauer-inducing activity. | [3] |

| ascr#5 | (R)-3-((3S,5R,6R)-3,5-dihydroxy-6-methyltetrahydro-2H-pyran-2-yloxy)propanoic acid | Potent dauer inducer, particularly in synergy with other ascarosides. | [3][6] |

| ascr#8 | Contains a p-aminobenzoate subunit. | Synergizes with ascr#2 and ascr#3 to enhance male attraction. | [5][7] |

| ascr#10 | Saturated derivative of ascr#3. | Major ascaroside produced by males; attracts hermaphrodites. | [1] |

| icas#3 | Indole-3-carbonyl derivative of ascr#3. | Potent aggregation pheromone. | [1] |

| icas#9 | Indole-3-carbonyl derivative of ascr#5. | Modulates dauer formation and acts as an aggregation pheromone. | [1] |

| hbas#3 | p-hydroxybenzoyl derivative of ascr#3. | Potent aggregation pheromone. | [1] |

Synthetic Analogs of this compound

The synthesis of this compound analogs has been crucial for structure-activity relationship (SAR) studies and for the development of chemical probes to investigate its biological functions.

| Analog Type | Description | Key Findings | Reference |

| Fluorescent Analogs | This compound conjugated to fluorescent dyes (e.g., blue and green fluorescent amines). | Retained dauer-inducing activity, allowing for visualization of uptake and localization in C. elegans. The blue analog was slightly more active than this compound, while the green was less active. | [8][9] |

| C-2 Deoxy- and C-3 Hydroxy-daumone | Modifications to the ascarylose sugar moiety. | Part of SAR studies to understand the importance of specific hydroxyl groups for biological activity. | [8] |

| Panel of Unnatural Ascarosides | A range of synthetic ascarosides with varying side chains and modifications. | Slight modifications to the ascaroside structure can dramatically reduce or abolish dauer-inducing activity, indicating highly specific receptor-ligand interactions. | [10][11] |

Experimental Protocols

Quantitative Dauer Formation Assay

This bioassay is the primary method for assessing the biological activity of this compound and its analogs. The protocol is adapted from established methods.[12][13]

Materials:

-

Nematode Growth Medium (NGM) agar plates

-

E. coli OP50 culture

-

Synchronized L1-stage C. elegans (N2 strain)

-

Test compounds (ascarosides) dissolved in a suitable solvent (e.g., ethanol)

-

M9 buffer

-

Incubator at 25°C

Procedure:

-

Plate Preparation: Prepare NGM plates. Once solidified, spot the center of each plate with a lawn of E. coli OP50. Let the lawn grow overnight at room temperature.

-

Compound Application: Prepare serial dilutions of the test ascaroside in ethanol. Apply a small volume (e.g., 5 µL) of each dilution to the center of the bacterial lawn. Use a solvent-only control. Allow the solvent to evaporate completely.

-

Worm Synchronization: Obtain a synchronized population of L1 larvae by bleaching gravid adults and allowing the eggs to hatch in M9 buffer without food.

-

Assay Setup: Transfer a defined number of synchronized L1 larvae (e.g., 100-200) to each assay plate.

-

Incubation: Incubate the plates at 25°C for 60-72 hours.

-

Scoring: After incubation, count the number of dauer larvae and the total number of worms on each plate under a dissecting microscope. Dauer larvae are characteristically thin, dark, and resistant to 1% SDS.

-

Data Analysis: Calculate the percentage of dauer formation for each concentration of the test compound. Plot the dose-response curve and determine the EC50 value (the concentration at which 50% of the population enters the dauer stage).

Ascaroside Extraction and Analysis

This protocol outlines the general steps for extracting ascarosides from C. elegans liquid culture for analysis by LC-MS and NMR.[14][15]

Materials:

-

Large-scale liquid culture of C. elegans

-

Centrifuge

-

Ethyl acetate

-

Rotary evaporator

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

High-performance liquid chromatography (HPLC) system

-

Mass spectrometer (MS)

-

Nuclear magnetic resonance (NMR) spectrometer

Procedure:

-

Culture and Harvesting: Grow C. elegans in large-scale liquid culture. After a sufficient period of growth, pellet the worms by centrifugation.

-

Extraction: Collect the supernatant (culture medium) and extract with an equal volume of ethyl acetate. Repeat the extraction multiple times.

-

Concentration: Combine the organic phases and concentrate the extract using a rotary evaporator.

-

Purification: The crude extract can be further purified using solid-phase extraction (SPE) and/or preparative HPLC to isolate individual ascarosides.

-

Analysis:

-

LC-MS: Use liquid chromatography-mass spectrometry to separate and identify known ascarosides based on their retention times and mass-to-charge ratios, and to quantify their abundance.

-

NMR: Use nuclear magnetic resonance spectroscopy for the structural elucidation of novel ascarosides. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are typically employed.

-

Signaling Pathways

This compound and other ascarosides are detected by a suite of G-protein coupled receptors (GPCRs) expressed in chemosensory neurons of C. elegans. The activation of these receptors initiates downstream signaling cascades that ultimately regulate the decision to enter the dauer stage. Key pathways involved include the TGF-β and insulin/IGF-1 signaling pathways.

Ascaroside Perception and Downstream Signaling

The following diagram illustrates the general signaling pathway for ascaroside-mediated dauer formation.

Caption: Ascaroside signaling pathway leading to dauer formation.

Experimental Workflow for Dauer Assay

The following diagram outlines the workflow for the quantitative dauer formation assay.

Caption: Workflow for the quantitative dauer formation assay.

Conclusion

The study of this compound and its analogs has provided profound insights into the chemical language of nematodes. The continued exploration of this diverse family of molecules, through the synthesis of novel analogs and the application of detailed bioassays, holds great promise for uncovering new biological mechanisms and for the development of novel therapeutics, particularly in the areas of anti-parasitic drugs and modulators of aging-related pathways. This guide serves as a foundational resource for researchers embarking on or continuing their investigations into this exciting field.

References

- 1. Ascaroside signaling in C. elegans - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Working with dauer larvae - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ascaroside signaling in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ascarosides: Deciphering the Chemical Language of Nematodes - CD BioSciences [elegansmodel.com]

- 7. mdpi.com [mdpi.com]

- 8. De Novo Asymmetric Synthesis and Biological Analysis of the this compound Pheromones in Caenorhabditis elegans and in the Soybean Cyst Nematode Heterodera glycines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Xenobe Research Institute [xenobe.org]

- 10. "Ascaroside activity in Caenorhabditis elegans is highly dependent on c" by Kyle A. Hollister, Elizabeth S. Conner et al. [repository.lsu.edu]

- 11. Ascaroside activity in Caenorhabditis elegans is highly dependent on chemical structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. wormatlas.org [wormatlas.org]

- 14. Analysis of ascarosides from Caenorhabditis elegans using mass spectrometry and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Analysis of Ascarosides from Caenorhabditis elegans Using Mass Spectrometry and NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Evolutionary Significance of Daumone Signaling

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of daumones, a class of ascaroside pheromones in the nematode Caenorhabditis elegans, has unveiled a sophisticated chemical communication system that governs critical life history decisions, offering profound insights into the evolutionary strategies for survival and adaptation. This technical guide provides a comprehensive overview of the evolutionary significance of daumone signaling, detailing the biosynthetic pathways, the intricate signaling cascades, and the downstream physiological effects. We present a synthesis of key quantitative data, detailed experimental methodologies, and visual representations of the core pathways to facilitate a deeper understanding for researchers, scientists, and professionals in drug development. The conservation of ascaroside signaling across nematode species, and even its effects on mammals, underscores its potential as a target for novel therapeutics against parasitic nematodes and age-related diseases.

Introduction: The Evolutionary Context of this compound Signaling

In the wild, nematodes like Caenorhabditis elegans face fluctuating environmental conditions, including population density, food availability, and temperature. To navigate these challenges, they have evolved a remarkable chemical language based on a modular library of small molecules called ascarosides. Daumones are specific ascarosides that act as key components of the "dauer pheromone," a chemical signal that informs individual nematodes about the surrounding population density and environmental stress.

When conditions are unfavorable—high population density and scarce food—the concentration of daumones increases, prompting a developmental switch from the normal reproductive lifecycle to the formation of a stress-resistant, non-feeding "dauer" larva. This developmental diapause is a crucial survival strategy, allowing the nematode to endure harsh conditions and extend its lifespan significantly. The evolution of this signaling system highlights a finely tuned mechanism for balancing individual growth and reproduction with the long-term survival of the population. The conservation of ascaroside signaling across diverse nematode species, including parasitic ones, suggests a common evolutionary origin and underscores its fundamental importance in nematode biology.[1][2]

This compound Biosynthesis: A Link Between Metabolism and Signaling

The production of daumones is intrinsically linked to the nematode's metabolic state, specifically through the peroxisomal β-oxidation of fatty acids. This connection ensures that the signal for entering the dauer stage is an honest indicator of the organism's internal energy reserves and the external environmental conditions.

The biosynthesis of the fatty acid-like side chains of daumones involves a multi-step process within the peroxisome. Key enzymes in this pathway include DHS-28, a homolog of the human D-bifunctional protein, and DAF-22, a homolog of the human sterol carrier protein SCPx, which catalyzes the final step of β-oxidation.[3] Mutations in the genes encoding these enzymes, such as dhs-28 and daf-22, lead to a deficiency in the production of short-chain ascarosides that are active in inducing dauer formation.[1][3] Instead, these mutants accumulate long-chain ascaroside precursors, which are less active.[1][3] This demonstrates that the iterative shortening of fatty acid side chains is crucial for generating the potent dauer-inducing signals.

The this compound Signaling Pathway: From Reception to Response

The perception of daumones is mediated by a specific set of G-protein coupled receptors (GPCRs) expressed in chemosensory neurons.[4] This initiates a complex signaling cascade that integrates environmental cues and ultimately regulates the activity of the nuclear hormone receptor DAF-12, a key regulator of the dauer decision.

The primary chemosensory neurons responsible for detecting dauer pheromone are the ASK neurons.[4] Two GPCRs, SRBC-64 and SRBC-66, expressed in these neurons, have been identified as receptors for certain components of the dauer pheromone.[4] Additionally, the srg-36 and srg-37 genes, which are paralogs of other chemoreceptor genes, have been implicated in the response to specific ascarosides and are expressed in the ASI sensory neurons, another critical site for dauer regulation.[5]

Upon receptor binding, downstream signaling pathways, including the conserved insulin/IGF-1 and TGF-β pathways, are modulated.[6] These pathways converge to regulate the production of dafachronic acids, which are steroid hormones that act as ligands for DAF-12. The cytochrome P450 enzyme DAF-9 is a key player in the biosynthesis of these dafachronic acids.[3] When this compound levels are high, DAF-9 activity is repressed, leading to low levels of dafachronic acids. In the absence of its ligand, DAF-12 binds to its co-repressor DIN-1 and represses genes required for reproductive development while promoting the expression of genes necessary for dauer formation. Conversely, in favorable conditions with low this compound levels, DAF-9 produces dafachronic acids, which bind to and activate DAF-12, promoting reproductive growth.

Quantitative Effects of this compound Signaling

The effects of this compound and related ascarosides have been quantified in various assays, providing a clearer picture of their biological activity.

Dauer Induction in C. elegans

Different ascarosides exhibit varying potencies in inducing dauer formation.

| Compound | Concentration | % Dauer Formation | Species | Reference |

| This compound 3 | 1 µM | Effective induction | C. elegans | [7] |